molecular formula C17H17BrOS B14585095 1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene CAS No. 61541-97-7

1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene

Cat. No.: B14585095
CAS No.: 61541-97-7
M. Wt: 349.3 g/mol
InChI Key: VOAFFFSPOKYJMG-NSCUHMNNSA-N
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Description

1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene is an organic compound characterized by the presence of a bromine atom, a sulfanyl group, and a but-2-enyl chain substituted with a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted derivatives .

Scientific Research Applications

1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene involves its interaction with specific molecular targets. The bromine atom and sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

61541-97-7

Molecular Formula

C17H17BrOS

Molecular Weight

349.3 g/mol

IUPAC Name

1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene

InChI

InChI=1S/C17H17BrOS/c1-14-4-8-16(9-5-14)19-12-2-3-13-20-17-10-6-15(18)7-11-17/h2-11H,12-13H2,1H3/b3-2+

InChI Key

VOAFFFSPOKYJMG-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC/C=C/CSC2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)OCC=CCSC2=CC=C(C=C2)Br

Origin of Product

United States

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